Bacitracin methylene disalicylate
Description
Structure
2D Structure
Properties
CAS No. |
55852-84-1 |
|---|---|
Molecular Formula |
C81H117N17O23S |
Molecular Weight |
1729 g/mol |
IUPAC Name |
(4R)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2R)-5-amino-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid;(2-hydroxybenzoyl)oxymethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C66H105N17O17S.C15H12O6/c1-9-35(6)52(70)65-81-48(32-101-65)62(96)76-43(26-34(4)5)58(92)74-42(22-23-50(85)86)57(91)83-53(36(7)10-2)63(97)75-40(20-15-16-24-67)55(89)73-41(21-17-25-68)56(90)82-54(37(8)11-3)64(98)79-44(27-38-18-13-12-14-19-38)59(93)77-45(28-39-31-71-33-72-39)60(94)78-46(30-51(87)88)61(95)80-47(66(99)100)29-49(69)84;16-12-7-3-1-5-10(12)14(18)20-9-21-15(19)11-6-2-4-8-13(11)17/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67-68,70H2,1-8H3,(H2,69,84)(H,71,72)(H,73,89)(H,74,92)(H,75,97)(H,76,96)(H,77,93)(H,78,94)(H,79,98)(H,80,95)(H,82,90)(H,83,91)(H,85,86)(H,87,88)(H,99,100);1-8,16-17H,9H2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46+,47-,48?,52?,53-,54-;/m0./s1 |
InChI Key |
POMORUSPLDFVEK-PHXAWWDYSA-N |
SMILES |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)N.C1=CC=C(C(=C1)C(=O)OCOC(=O)C2=CC=CC=C2O)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C3CSC(=N3)C(C(C)CC)N.C1=CC=C(C(=C1)C(=O)OCOC(=O)C2=CC=CC=C2O)O |
Canonical SMILES |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)N.C1=CC=C(C(=C1)C(=O)OCOC(=O)C2=CC=CC=C2O)O |
Other CAS No. |
55852-84-1 |
Synonyms |
acitracin MD bacitracin methylenedisalicylate bacitracin methylenedisalicylic acid |
Origin of Product |
United States |
Biochemical and Molecular Mechanisms of Antimicrobial Action
The principal antimicrobial effect of bacitracin is the potent inhibition of peptidoglycan synthesis, a process essential for the integrity of the bacterial cell wall. patsnap.com This action leads to a defective cell wall, making the bacterium susceptible to osmotic lysis and death. youtube.com
Bacitracin's interference with cell wall construction is highly specific. It targets a critical step in the transport of peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane, where they are incorporated into the growing cell wall. patsnap.comyoutube.com
The core mechanism of bacitracin involves the inhibition of the dephosphorylation of C55-isoprenyl pyrophosphate, also known as bactoprenol (B83863) pyrophosphate. patsnap.comyoutube.com Bacitracin does not act alone; it requires a divalent metal ion, such as zinc, manganese, or cobalt, to form a stable complex. drugbank.comnih.gov This antibiotic-metal ion complex then binds with high affinity to C55-isoprenyl pyrophosphate. drugbank.com This binding sequesters the lipid carrier and physically obstructs the enzymatic removal of the terminal phosphate (B84403) group. patsnap.comnih.gov By preventing this dephosphorylation step, the lipid carrier cannot be recycled back to its active monophosphate form, effectively halting the entire cell wall synthesis process. patsnap.com
The synthesis of peptidoglycan relies on a lipid carrier cycle, where C55-isoprenyl phosphate (bactoprenol phosphate) acts as a shuttle, transporting N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) precursor units across the cell membrane. After a precursor unit is delivered to the growing peptidoglycan chain, the carrier is left as C55-isoprenyl pyrophosphate on the exterior of the membrane. patsnap.com For the cycle to continue, this pyrophosphate form must be dephosphorylated to C55-isoprenyl phosphate and flipped back to the cytoplasmic side.
Bacitracin disrupts this essential cycle by trapping the carrier molecule in its pyrophosphate state. patsnap.comnih.gov By forming a tight complex with C55-isoprenyl pyrophosphate, bacitracin prevents the carrier's regeneration. nih.gov This interruption creates a bottleneck, starving the cell wall assembly machinery of new building blocks and ultimately compromising the structural integrity of the bacterium. patsnap.com
Table 1: The Lipid Carrier Cycle and the Point of Bacitracin's Inhibitory Action
| Step | Location | Description | Effect of Bacitracin |
|---|---|---|---|
| 1. Precursor Synthesis | Cytoplasm | UDP-NAM and UDP-NAG are synthesized. | No direct effect. |
| 2. Loading onto Carrier | Inner leaflet of cell membrane | Precursors are attached to C55-isoprenyl phosphate. | No direct effect. |
| 3. Translocation | Cell Membrane | The lipid-linked precursor is flipped to the outer leaflet. | No direct effect. |
| 4. Polymerization | Outer leaflet of cell membrane | The precursor unit is added to the growing peptidoglycan chain, releasing C55-isoprenyl pyrophosphate. | No direct effect. |
Interactions with Bacterial Cellular Processes
Beyond its primary role as a cell wall synthesis inhibitor, bacitracin has been shown to interact with other fundamental bacterial processes, including potential interactions with nucleic acids and protein synthesis.
Research has revealed that bacitracin, in the presence of a divalent metal ion, can interact with and damage nucleic acids. nih.govnih.gov Bacitracin-metal complexes have been shown to bind to DNA and induce its cleavage. drugbank.com One proposed mechanism is through oxidative cleavage. drugbank.comnih.gov
Further studies have demonstrated that bacitracin can degrade DNA, a process that is strictly dependent on the presence of divalent metal ions like Mg²⁺, Mn²⁺, or Zn²⁺. nih.gov This degradation appears to happen via a hydrolytic mechanism, as it is not inhibited by agents that scavenge free radicals. nih.gov While bacitracin is capable of cleaving DNA, the sites of degradation are infrequent and tend to occur near cytidine (B196190) residues. nih.gov
While not its primary mechanism, bacitracin has been found to interfere with processes related to protein synthesis. researchgate.net This interference is not believed to occur through the common antibiotic mechanism of direct ribosome binding. sigmaaldrich.com Instead, a significant finding is bacitracin's ability to degrade RNA, showing particular activity against single-stranded RNA regions at guanosine (B1672433) residues. nih.govdaneshyari.com This degradation occurs through a hydrolytic mechanism and, unlike its DNA-cleaving activity, is not inhibited by the removal of metal ions with EDTA. nih.gov Since protein synthesis relies on the integrity of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), this nuclease activity presents a plausible pathway for disrupting the synthesis of proteins.
Additionally, bacitracin is known to be an inhibitor of protein disulfide isomerase (PDI). nih.govresearchgate.net This enzyme is crucial for catalyzing the formation and rearrangement of disulfide bonds during protein folding. By inhibiting PDI, bacitracin can disrupt the proper folding and maturation of certain proteins. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Bacitracin |
| Bacitracin methylene (B1212753) disalicylate |
| C55-Isoprenyl Phosphate (Bactoprenol Phosphate) |
| C55-Isoprenyl Pyrophosphate (Bactoprenol Pyrophosphate) |
| Cobalt |
| DNA (Deoxyribonucleic acid) |
| EDTA (Ethylenediaminetetraacetic acid) |
| Geranyl pyrophosphate |
| Manganese |
| N-acetylglucosamine (NAG) |
| N-acetylmuramic acid (NAM) |
| Peptidoglycan |
| Protein Disulfide Isomerase (PDI) |
| RNA (Ribonucleic acid) |
| UDP-N-acetylglucosamine (UDP-NAG) |
| UDP-N-acetylmuramic acid (UDP-NAM) |
Biosynthesis and Production Methodologies for Research Applications
Microbial Origin and Non-ribosomal Peptide Synthesis Pathways
The biosynthesis of the bacitracin component of bacitracin methylene (B1212753) disalicylate is a complex process carried out by specific strains of bacteria through a sophisticated enzymatic assembly line known as non-ribosomal peptide synthesis (NRPS).
Involvement of Bacillus licheniformis and Bacillus subtilis Strains
Bacitracin is a secondary metabolite predominantly produced by the Gram-positive bacteria Bacillus licheniformis and Bacillus subtilis. ijcmas.comnih.gov These spore-forming bacteria are well-adapted to diverse environments and are known for their ability to synthesize a wide array of bioactive compounds, including polypeptide antibiotics. ijcmas.comresearchgate.net Industrial production and research applications primarily utilize selected and sometimes genetically engineered strains of B. licheniformis and B. subtilis to ensure high yields and consistent quality of bacitracin. ijcmas.comnih.govnih.gov The production of bacitracin is intricately linked to the bacterial growth phase, typically occurring after the rapid logarithmic growth phase as a secondary metabolic process. ijcmas.com
The synthesis of bacitracin is not directed by messenger RNA (mRNA) templates, but rather by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). ijcmas.com This enzymatic pathway allows for the incorporation of non-proteinogenic amino acids, resulting in the complex and cyclic structure of bacitracin. The genetic blueprint for these NRPS enzymes is encoded in the bac operon within the bacterial chromosome. nus.edu.sg
Optimization of Fermentation Processes for Compound Yield
Maximizing the yield of bacitracin during fermentation is a critical step for both industrial production and for obtaining sufficient quantities for research. This is achieved through the precise control of various culture parameters and the implementation of strategic biosynthetic enhancements.
Influence of Culture Parameters (e.g., pH, Temperature, Inoculum Size, Agitation)
The production of bacitracin is highly sensitive to the environmental conditions of the fermentation process. Optimization of these parameters is crucial for maximizing the yield.
| Culture Parameter | Optimal Range/Value | Significance |
| pH | 7.0 - 8.0 | The initial pH of the culture medium significantly affects bacitracin production, with neutral to slightly alkaline conditions generally being optimal. scialert.netlongdom.org Some studies have shown maximal production at a pH of 7.0 or 7.5. scialert.net |
| Temperature | 37°C - 40°C | Temperature plays a critical role in both bacterial growth and enzyme activity. The optimal temperature for bacitracin production by B. licheniformis is typically around 37°C. nih.govscialert.net One study noted that while the optimal growth temperature was 50°C, the maximum synthesis of bacitracin occurred at this temperature, though exoprotease and sporulation were favored at 40°C. nih.gov |
| Inoculum Size | ~10% (v/v) | The size of the initial bacterial culture (inoculum) introduced into the fermenter can impact the onset and rate of bacitracin production. An inoculum size of around 10% has been reported to yield the highest bacitracin production. nih.gov Another study found an optimal inoculum size of 6.0%. longdom.org |
| Agitation | ~150 rpm | Proper agitation is necessary to ensure uniform distribution of nutrients and oxygen throughout the culture medium. An agitation speed of 150 rpm has been identified as optimal for bacitracin biosynthesis in submerged fermentation. longdom.org |
| Incubation Time | 48 hours | The duration of the fermentation process is a key factor, with peak bacitracin production often observed after a specific period. Studies have reported maximum yields at around 48 hours of incubation. nih.govscialert.netlongdom.org |
This table presents a summary of optimized culture parameters for bacitracin production based on various research findings. The optimal values can vary depending on the specific bacterial strain and media composition.
Strategies for Enhanced Biosynthesis in Research Fermenters
Beyond optimizing physical parameters, several metabolic and nutritional strategies are employed to enhance the production of bacitracin in research fermenters. These strategies often focus on increasing the availability of precursor molecules and creating a more favorable intracellular environment for synthesis.
Precursor Amino Acid Supplementation : The bacitracin molecule is composed of several amino acids. Supplementing the fermentation medium with key precursor amino acids can significantly boost production. For example, the addition of L-cysteine, L-isoleucine, L-leucine, L-lysine, L-aspartic acid, and L-ornithine has been shown to be beneficial for bacitracin synthesis. nih.gov
Metabolic Engineering : Advanced techniques in metabolic engineering can be used to modify the bacterial genome to enhance bacitracin production. This can involve overexpressing genes involved in the synthesis of precursor amino acids or deleting genes that divert these precursors to other metabolic pathways. For instance, strengthening the synthetic pathways for lysine (B10760008) and ornithine has led to notable increases in bacitracin yields. nih.gov
Enhancing Cofactor Supply : The non-ribosomal synthesis of bacitracin is an energy-intensive process that requires cofactors such as ATP and S-adenosylmethionine (SAM). Strategies to increase the intracellular pools of these molecules, for example by engineering SAM synthetic pathways, have been shown to improve bacitracin production. nih.govfrontiersin.org
Use of Elicitors : The addition of certain compounds, known as elicitors, to the fermentation broth can stimulate the production of secondary metabolites like bacitracin. Oligosaccharides are one such class of biotic elicitors that can enhance antibiotic synthesis. nih.gov
Advanced Purification Techniques for Research-Grade Bacitracin Methylene Disalicylate
The final stage in producing research-grade this compound involves the purification of bacitracin from the fermentation broth and its subsequent chemical complexation with methylene disalicylic acid.
The process for obtaining this compound from a bacitracin-producing fermentation can be outlined as follows, based on a patented method:
Extraction from Premix : The process often starts with a bacitracin premix, which is a dried fermentation product. The bacitracin is extracted from this premix using a suitable organic solvent such as n-butanol or ethyl acetate (B1210297). nus.edu.sg
Concentration : The resulting extract, containing bacitracin, is then concentrated by heating to reduce the volume of the solvent. nus.edu.sg
Complexation : Methylene disalicylic acid, dissolved in the same solvent, is added to the concentrated bacitracin solution. This initiates the formation of the this compound complex. nus.edu.sg
Extraction of the Complex : The this compound complex is then extracted from the organic solvent. This can be achieved through multiple extractions with an acidic aqueous solution, such as citric acid. nus.edu.sg
pH Adjustment and Drying : The pH of the combined acidic aqueous extracts is adjusted to the alkaline range (e.g., pH 7.6-7.8) with a base like caustic soda. This results in an alkaline aqueous phase containing the target compound. This solution is then dried, typically using a spray dryer, to obtain a crude product of this compound. nus.edu.sg
Final Formulation : The crude product may be further processed by mixing with salts, such as a mixture of sodium carbonate and sodium bicarbonate, to achieve the final desired concentration and stability of the this compound product. nus.edu.sg
This multi-step process ensures the removal of impurities from the fermentation and results in a stable, research-grade this compound compound.
Pharmacodynamics and Pharmacokinetics in Non Human Biological Systems
Gastrointestinal Bioavailability and Distribution Dynamics in Animal Models
Bacitracin methylene (B1212753) disalicylate is characterized by its limited absorption from the gastrointestinal (GI) tract. nih.govfrontiersin.org This property means that its primary site of action is directly within the gut lumen, where it interacts with the resident microbial populations. nih.govfrontiersin.org As a feed additive, it is not designed to be systematically absorbed into the bloodstream to a significant degree. nih.govfrontiersin.org Its advantage lies in the fact that it is not readily absorbed by intestinal tissues, allowing it to exert its effects locally within the small and large intestines. nih.govmdpi.com The solubility of BMD increases with pH, allowing it to be completely dissolved in the environment of the small and large intestine. nih.gov Studies in broiler chickens have confirmed that the antibiotic primarily acts on bacteria within the GI tract. nih.govfrontiersin.org This localized activity is central to its use in animal feed for preventing and managing conditions like necrotic enteritis, which originates in the gut. nih.gov
Metabolomic and Biochemical Alterations in Host Organisms
The administration of bacitracin methylene disalicylate induces significant shifts in the metabolic profiles of host animals, particularly within the cecum. These changes encompass a wide range of biochemicals, including amino acids, lipids, and nucleotides.
BMD administration has a notable effect on amino acid metabolism, especially concerning tryptophan. biorxiv.orgbiorxiv.org Research in turkeys has shown that BMD can increase the concentration of tryptophan and its related metabolites in the cecal contents. biorxiv.orgbiorxiv.org Further metagenomic analysis clarified that BMD treatment significantly increased the abundance of bacterial genes involved in tryptophan biosynthesis. biorxiv.org This suggests that the observed increase in tryptophan levels may be at least partially attributable to enhanced production by the gut bacteria themselves. biorxiv.org This alteration highlights a specific mechanism by which BMD influences host-microbe interactions, potentially impacting processes that rely on tryptophan availability. biorxiv.orgbiorxiv.org
The influence of BMD extends to the modulation of fatty acid and nucleoside profiles within the host's gut. A metabolomic analysis in turkeys revealed that early after BMD administration, there was a decrease in the concentrations of several classes of metabolites, including lipids, amino acids, carbohydrates, and nucleotides. nih.gov This initial decrease was followed by a general increase in many metabolites over a longer period. biorxiv.orgbiorxiv.org The alteration in lipid concentrations points to an impact on fatty acid metabolism, while the change in nucleotide levels indicates a modulation of nucleoside profiles. nih.gov In broiler chickens challenged with Salmonella, the interaction of the challenge and BMD treatment led to a downregulation of proteins associated with the biosynthesis of nucleotide sugars. mdpi.comresearchgate.net
In broiler chicks challenged with Salmonella enteritidis, the interaction between the infection and BMD treatment resulted in the downregulation of proteins associated with several metabolic pathways, including the biosynthesis of nucleotide sugars and carbon metabolism. mdpi.comresearchgate.net These pathways are linked to the availability of precursors for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis. Furthermore, proteomic analysis of the spleen in BMD-treated chicks identified the inhibition of ARE-mediated mRNA degradation pathway as a top canonical pathway affected. nih.gov Within this pathway, the protein AKT1, which is involved in cell survival and can be influenced by cellular NAD levels, was activated. nih.gov
Effects on Host Physiological Responses in Animal Models
BMD influences host physiological responses, particularly in the context of an immune challenge. These effects are evident in the proteomic landscape of key immune organs like the spleen.
In broiler chicks challenged with Salmonella enteritidis (SE), the inclusion of BMD in feed significantly alters the protein expression profile of the spleen. mdpi.comresearchgate.net A quantitative proteomic analysis revealed that BMD treatment alone caused 192 proteins to be differentially abundant (at a false discovery rate of < 0.1). mdpi.com Of these, 115 proteins increased in abundance, while 77 decreased. mdpi.comresearchgate.net
The interaction between BMD and the Salmonella challenge resulted in 230 differentially abundant proteins. mdpi.comresearchgate.net Proteins that were upregulated were associated with RNA binding, the spliceosome, and protein transport. mdpi.comresearchgate.net Conversely, proteins that were downregulated were linked to protein folding, carbon metabolism, biosynthesis of nucleotide sugars, response to oxidative stress, and inflammatory responses. mdpi.comresearchgate.net
Interactive Data Table: Effect of BMD on Spleen Proteome in Broiler Chicks
| Treatment Effect | Number of Proteins Affected (FDR < 0.1) | Key Upregulated Functions | Key Downregulated Functions |
|---|---|---|---|
| BMD Treatment Only | 192 | Proteasome-mediated ubiquitin-dependent protein catabolic process, mitochondrion | Fibrinogen complex, extracellular space |
| BMD + SE Challenge | 230 | RNA binding, spliceosome, protein transport, cell adhesion | Protein folding, carbon metabolism, biosynthesis of nucleotide sugars, inflammatory response |
Interactive Data Table: Effect of BMD on Cecal Environment in Weaned Rabbits
| Parameter | Control Group | BMD Group (50-100 mg/kg) | Outcome of BMD Supplementation | Citation |
|---|---|---|---|---|
| pH | No significant change | Significantly lower (at 50 mg/kg) | Increased environmental acidity | frontiersin.org |
| NH3-N Content | Higher | Significantly lower | Reduced NH3-N content | frontiersin.org |
| Acetic Acid | Lower | Significantly higher | Increased concentration | frontiersin.org |
Modulation of Peptidoglycan Recognition Proteins (PGRPs) Expression in Intestinal Tissues
This compound (BMD) has been shown to influence the innate immune system within the gastrointestinal tract of non-human biological systems, specifically by modulating the expression of Peptidoglycan Recognition Proteins (PGRPs). frontiersin.orgnih.gov PGRPs are a key component of the innate immune system, recognizing peptidoglycan from bacterial cell walls and playing a role in maintaining intestinal flora balance and resisting pathogens. frontiersin.orgnih.govnih.gov
Research conducted on weaned rabbits provides detailed insight into this modulatory effect. frontiersin.orgnih.gov In a study investigating the impact of BMD on intestinal health, the supplementation of BMD in the diet led to a significant decrease in the expression of specific PGRPs in the duodenum and cecum. frontiersin.orgnih.govresearchgate.net This down-regulation suggests an antagonistic relationship between BMD and PGRPs in the process of controlling pathogenic bacteria. frontiersin.orgnih.gov
The primary findings from this research indicate that both BMD and PGRPs possess antibacterial properties. frontiersin.org When BMD is introduced, its strong inhibitory action, particularly against Gram-positive bacteria, may lessen the need for the host's innate immune system to produce high levels of PGRPs to combat bacterial threats. frontiersin.orgfrontiersin.org Consequently, the expression of these proteins is down-regulated. frontiersin.org
Previous studies have noted that conditions such as diarrhea in weaned rabbits are associated with an upregulation of PGLYRP-1, PGLYRP-2, and PGLYRP-3 in the duodenum and cecum, which is linked to an increase in intestinal pathogenic bacteria. frontiersin.org The introduction of BMD appears to counteract this by reducing the pathogenic load, which in turn leads to the observed decrease in PGRP expression. frontiersin.org
The expression levels of PGLYRP-1 and PGLYRP-2 were found to be significantly lower in rabbit groups receiving BMD compared to a control group. frontiersin.orgresearchgate.net While the expression of PGLYRP-3 also showed a decreasing trend in the BMD-supplemented groups, the difference was not always statistically significant when compared to the control group. frontiersin.org This suggests a specific interaction between BMD and certain types of PGRPs. The simultaneous decrease in pathogenic bacteria and PGRP expression highlights a complex regulatory mechanism within the intestinal immune barrier. frontiersin.org
Table 1: Relative Gene Expression of Peptidoglycan Recognition Proteins (PGRPs) in the Duodenum and Cecum of Weaned Rabbits
Research on Antimicrobial Resistance Development and Transfer
Mechanisms of Bacterial Resistance to Bacitracin
Bacteria have evolved sophisticated strategies to counteract the inhibitory effects of bacitracin. These mechanisms often involve a multi-pronged approach, from actively pumping the antibiotic out of the cell to altering the cellular processes that bacitracin targets.
One of the primary defense mechanisms bacteria employ against a wide array of antimicrobial compounds is the use of efflux pumps. frontiersin.org These are transport proteins located in the bacterial cell membrane that actively expel toxic substances, including antibiotics like bacitracin, from the cell's interior. This process prevents the antibiotic from reaching its target at a high enough concentration to be effective. In the context of bacitracin resistance, specific ATP-binding cassette (ABC) transporters have been identified as key players. For instance, the BceAB transporter system, often regulated by a two-component system (TCS) called BceSR, is known to confer bacitracin resistance in various bacteria, including Bacillus subtilis, Streptococcus mutans, and Clostridium perfringens. nih.govresearchgate.net
Recent research in Streptococcus suis, a significant pathogen in swine, has identified a novel ABC transporter system, SstFEG, that contributes to bacitracin resistance. nih.gov Studies have shown that deletion of the sstFEG gene cluster leads to a significant decrease in bacitracin tolerance. nih.gov This system appears to work independently of the more well-known BceAB transporter but is also regulated by the BceSR two-component system. nih.gov
In addition to active efflux, alterations in cell membrane permeability can also contribute to bacitracin resistance. Changes in the composition of the bacterial outer membrane in Gram-negative bacteria can restrict the entry of antibiotics. While bacitracin is primarily active against Gram-positive bacteria, which lack an outer membrane, changes in the fluidity and permeability of the cytoplasmic membrane in resistant strains of both Gram-positive and Gram-negative bacteria have been observed. These alterations can make it more difficult for bacitracin to reach its target, the lipid carrier undecaprenyl pyrophosphate (C55-PP), which is located within the cell membrane.
Bacterial cell wall synthesis and degradation are tightly regulated processes involving a suite of enzymes, including autolysins. Autolysins are responsible for breaking down the peptidoglycan cell wall, a process essential for cell growth, division, and separation. nih.gov When bacteria are exposed to antibiotics that inhibit cell wall synthesis, such as bacitracin, the balance between synthesis and degradation can be disrupted, leading to uncontrolled autolysis and cell death. nih.gov
However, some bacteria can develop resistance by suppressing their autolytic enzyme systems. nih.gov In what is often termed "tolerance," these bacteria, in the presence of a cell wall inhibitor, will stop growing but will not lyse and die. nih.gov This phenomenon has been observed in bacteria with suppressed autolytic systems, allowing them to survive exposure to the antibiotic. nih.govnih.gov While the direct inhibition of autolysin activity is a key aspect of this resistance, the precise molecular mechanisms by which bacitracin exposure leads to the suppression of these enzymes are complex and can vary between bacterial species. In some cases, it is hypothesized that for tolerant strains, even with the inhibition of cell wall synthesis, some mechanism prevents autolysins from rupturing the cell wall, possibly due to qualitative or quantitative differences in the wall itself or the autolysins. nih.gov
Bacitracin's primary mode of action is to sequester undecaprenyl pyrophosphate (C55-PP), a critical lipid carrier molecule required for the transport of peptidoglycan precursors across the cell membrane. By binding to C55-PP, bacitracin prevents its dephosphorylation and subsequent recycling, thereby halting cell wall synthesis. Bacteria can overcome this inhibition through compensatory metabolic pathways that lead to an increased production of this essential lipid carrier.
One well-documented mechanism involves the amplification of the bacA gene, which encodes for an undecaprenol (B103720) kinase. researchgate.net Overproduction of this enzyme can lead to an increased synthesis of undecaprenyl phosphate (B84403) from undecaprenol, effectively bypassing the bacitracin-induced sequestration of C55-PP. researchgate.net This increased production of the lipid carrier dilutes the effect of the antibiotic.
Furthermore, some Gram-negative bacteria that produce exopolysaccharides have been shown to acquire bacitracin resistance by ceasing the synthesis of these exopolysaccharides. nih.gov The synthesis of both peptidoglycan and exopolysaccharides utilizes the same C55-isoprenyl phosphate carrier. By halting exopolysaccharide production, the bacteria can redirect the available lipid carriers towards peptidoglycan synthesis, thus compensating for the inhibitory effect of bacitracin. nih.gov
| Resistance Mechanism | Description | Key Genes/Proteins Involved | Bacterial Species |
| Efflux Pumps | Actively transport bacitracin out of the bacterial cell. | BceAB, SstFEG | Bacillus subtilis, Streptococcus mutans, Clostridium perfringens, Streptococcus suis |
| Altered Membrane Permeability | Changes in the cell membrane structure reduce the influx of bacitracin. | N/A | General mechanism |
| Suppressed Autolytic Systems | Inhibition of cell wall degrading enzymes prevents cell lysis in the presence of cell wall synthesis inhibitors. | Autolysins | General mechanism in tolerant strains |
| Increased Lipid Carrier Production | Overproduction of the lipid carrier C55-PP to counteract sequestration by bacitracin. | BacA (undecaprenol kinase) | Escherichia coli |
| Metabolic Shift | Halting exopolysaccharide synthesis to redirect lipid carriers to peptidoglycan synthesis. | Genes for exopolysaccharide synthesis | Xanthomonas campestris, Sphingomonas spp. |
Genetic Determinants and Mobile Genetic Elements Associated with Resistance
The dissemination of bacitracin resistance is largely driven by the transfer of resistance genes between bacteria. This horizontal gene transfer is facilitated by mobile genetic elements, such as plasmids and transposons, which can move within and between different bacterial species.
Plasmids, which are small, circular DNA molecules separate from the bacterial chromosome, are significant vehicles for the spread of antibiotic resistance genes. asm.orgmdpi.comnih.gov Research has shown that genes conferring resistance to bacitracin are often located on plasmids. asm.org These plasmids can be transferred from a resistant bacterium to a susceptible one through a process called conjugation, where direct cell-to-cell contact allows for the exchange of genetic material. asm.org
Studies have identified various plasmids that carry bacitracin resistance genes. For example, in Clostridium perfringens, the bcr (bacitracin resistance) genes have been found on conjugative plasmids. nih.gov The presence of these genes on mobile elements like plasmids explains the rapid spread of resistance within bacterial populations, particularly in environments with high antibiotic use, such as in animal agriculture. asm.org The transfer of these plasmids is not limited to bacteria of the same species; inter-species and even inter-genera transfer can occur, broadening the scope of resistance dissemination. frontiersin.orgmdpi.com
| Plasmid Feature | Description | Examples |
| Resistance Genes | Genes encoding the mechanisms of resistance. | bcr operon (bcrA, bcrB, bcrD, bcrR) |
| Mobility | Ability to be transferred between bacteria. | Conjugative plasmids |
| Host Range | The range of bacterial species in which the plasmid can replicate. | Can be narrow or broad, facilitating transfer between different genera. |
Horizontal gene transfer (HGT) is a fundamental process in bacterial evolution and a primary driver of the spread of antibiotic resistance. frontiersin.orgnih.govyoutube.comnih.gov Besides conjugation, other HGT mechanisms include transformation (the uptake of naked DNA from the environment) and transduction (the transfer of bacterial DNA by bacteriophages). frontiersin.orgnih.govyoutube.com
In complex microbial communities, such as the gut microbiota of animals, the dynamics of HGT can be intricate. The use of antibiotics like bacitracin methylene (B1212753) disalicylate in animal feed creates a selective pressure that favors the survival and proliferation of resistant bacteria. asm.org These resistant bacteria can then act as a reservoir of resistance genes, which can be transferred to other commensal or even pathogenic bacteria within the same environment. frontiersin.orgasm.org
Mobile genetic elements, including transposons and integrons, play a crucial role in the mobilization and dissemination of bacitracin resistance genes. nih.gov These elements can "jump" between different DNA molecules, such as from the chromosome to a plasmid, further facilitating their spread. The co-localization of bacitracin resistance genes with genes for resistance to other antibiotics on the same mobile element can lead to the co-selection of multi-drug resistance.
| HGT Mechanism | Description | Role in Bacitracin Resistance Spread |
| Conjugation | Transfer of genetic material (plasmids, conjugative transposons) through direct cell-to-cell contact. | Primary mechanism for the rapid dissemination of bacitracin resistance plasmids. |
| Transformation | Uptake and integration of free DNA from the environment. | Can contribute to the acquisition of resistance genes, though its role is less characterized for bacitracin. |
| Transduction | Transfer of bacterial DNA by bacteriophages. | Can mobilize chromosomal or plasmid-borne bacitracin resistance genes. |
Dose-Dependent Selection Pressure on Resistome Profiles in Animal Microbiomes
The use of bacitracin methylene disalicylate (BMD) in animal feed has been shown to exert a dose-dependent selection pressure on the antimicrobial resistance genes (ARGs) within the gut microbiomes of livestock. Research indicates that both therapeutic and subtherapeutic doses can alter the microbial community and the prevalence of resistance genes, though the magnitude and duration of these effects often vary with the concentration of the antibiotic administered.
A study investigating the longitudinal effect of subtherapeutic and therapeutic doses of BMD on the turkey cecal metagenome found significant dose-dependent responses. biorxiv.org The therapeutic dose of BMD led to a substantial and lasting increase in a wide array of ARGs, as well as genes related to conjugation (specifically, the type IV secretion system) and transduction, over a 78-day period. biorxiv.org In contrast, the subtherapeutic dose resulted in a smaller and more transient effect on the resistome. biorxiv.org This suggests that higher concentrations of BMD create a stronger and more persistent selective environment for bacteria carrying resistance determinants.
The same study also observed a dose-dependent decrease in the diversity of open reading frames (ORFs), with the therapeutic dose group showing the lowest number of ORFs. biorxiv.org This indicates a reduction in microbial gene richness at higher antibiotic concentrations. Similarly, another study in commercial turkeys using both subtherapeutic (50 g/ton ) and therapeutic (200 g/ton ) concentrations of BMD reported that both doses had an immediate and sustained impact on the microbiota structure, significantly reducing bacterial richness throughout the 12-week study. nih.govnih.gov The shifts in the microbial community structure were found to be dose-dependent, particularly in the initial weeks of treatment. nih.gov
Further research in chickens has echoed these findings. Studies have noted that subtherapeutic BMD can elevate bacitracin resistance genes, while therapeutic doses are associated with an increase in multidrug-resistant isolates. biorxiv.org The dose-dependent effects of BMD on the turkey cecal microbiota are summarized in the table below.
Table 1: Dose-Dependent Effects of this compound (BMD) on the Turkey Cecal Microbiome
| Feature | Subtherapeutic Dose Effect | Therapeutic Dose Effect | Citation |
|---|---|---|---|
| Antimicrobial Resistance Genes (ARGs) | Small, transient increase | Vast, long-lasting increase (78 days) | biorxiv.org |
| Mobile Genetic Elements | Smaller, transient effect | Increased conjugation and transduction-related genes | biorxiv.org |
| Microbial Gene Diversity (ORFs) | Decreased | Significantly decreased | biorxiv.org |
| Bacterial Richness | Reduced | Reduced | nih.govnih.gov |
| Microbiota Structure | Immediate and lasting impact | Immediate and lasting impact; statistically different from subtherapeutic group initially | nih.gov |
These studies collectively demonstrate that the concentration of this compound used in animal feed plays a critical role in shaping the resistome of the gut microbiome. Higher, therapeutic doses appear to apply a more significant and prolonged selection pressure, favoring the proliferation and potential transfer of a broader range of antimicrobial resistance genes compared to lower, subtherapeutic doses. biorxiv.org
Cross-Resistance Research with Other Antimicrobial Drug Classes
The potential for this compound to select for cross-resistance to other classes of antimicrobials is a subject of complex and sometimes conflicting research findings. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.
Some research suggests a low risk of cross-resistance. One review asserts that there is no cross-resistance between bacitracin and other medically important antibiotics, including fluoroquinolones (ciprofloxacin) and macrolides (azithromycin, clarithromycin) in enterococci. thepigsite.com A study in broiler chickens receiving growth-promoting doses of zinc bacitracin also did not find evidence of selection for specific cross-resistance in Enterococcus spp. nih.govnih.gov
However, other significant research has identified specific pathways for cross-resistance. A notable example involves the mobile colistin (B93849) resistance gene, mcr-1. Studies have shown that mcr-1 confers cross-resistance to bacitracin. asm.orgnih.gov In controlled experiments, the presence of a functional mcr-1 gene led to a twofold increase in the minimum inhibitory concentration (MIC) of bacitracin for E. coli. asm.orgnih.gov This finding is critical because it implies that the widespread use of bacitracin in animal feed could inadvertently select for and maintain the presence of colistin-resistant bacteria, even in the absence of colistin use. asm.org
There is also evidence linking bacitracin to glycopeptide resistance. The VanA phenotype in enterococci, which confers high-level resistance to vancomycin, is inducible. nih.gov Studies have shown that this induction is not limited to glycopeptides; other agents, including bacitracin, can also trigger the expression of VanA resistance. nih.gov This mechanism suggests a potential for bacitracin use to contribute to the persistence of vancomycin-resistant enterococci (VRE) in animal populations. nih.gov
Furthermore, the issue of co-resistance is paramount. Co-resistance, where genes for resistance to different antimicrobials are located on the same mobile genetic element (like a plasmid), can lead to the co-selection of multiple resistance traits. A study of Enterococcus faecalis from chicken farms found that the bcrABDR locus, which confers high-level resistance to bacitracin, was frequently located on multi-resistance plasmids. csic.es These plasmids also carried resistance genes for other antibiotics, such as erythromycin, tetracycline, kanamycin, and florfenicol. csic.es This co-localization means that the use of bacitracin can select for bacteria that are also resistant to these other important antimicrobial classes.
The table below summarizes key research findings on cross-resistance between bacitracin and other antimicrobial classes.
Table 2: Summary of Research on Cross-Resistance Between Bacitracin and Other Antimicrobials
| Antimicrobial Class | Cross-Resistance Finding | Organism(s) Studied | Mechanism/Gene | Citation |
|---|---|---|---|---|
| Polymyxins (Colistin) | MCR-1 confers a 2-fold increase in bacitracin MIC. | Escherichia coli | mcr-1 | asm.orgnih.gov |
| Glycopeptides (Vancomycin) | Bacitracin can induce VanA-mediated resistance. | VanA-resistant enterococci | VanA phenotype | nih.gov |
| Fluoroquinolones (Ciprofloxacin) | No cross-resistance reported. | Enterococci | Not applicable | thepigsite.com |
| Macrolides (Azithromycin, Clarithromycin) | No cross-resistance reported. | Enterococci | Not applicable | thepigsite.com |
| Multiple Classes (Co-resistance) | bcrABDR locus found on plasmids with resistance genes for erythromycin, tetracycline, kanamycin, florfenicol. | Enterococcus faecalis | bcrABDR on multi-resistance plasmids | csic.es |
Ecological and Microbiological Research Applications
Modulation of Gastrointestinal Microbiota in Non-Human Animal Models
Impact on Microbial Diversity and Community Structure
The influence of bacitracin methylene (B1212753) disalicylate on the diversity of the gut microbiota has been a key area of investigation. Alpha diversity, which measures the richness and evenness of microbial species within a single sample, and beta diversity, which compares the microbial composition between different samples, are common metrics used in these studies.
Interestingly, research has also extended to the fungal community, or mycobiota, within the chicken gut. Studies have revealed that BMD can influence the diversity of the cecal mycobiota, with a tendency to reduce alpha diversity. asm.orgasm.org
Shifts in Specific Bacterial Taxa
Research has consistently demonstrated that bacitracin methylene disalicylate can induce shifts in the populations of specific bacterial taxa within the gastrointestinal tract.
Firmicutes: In broiler chickens, BMD intervention has been associated with an initial increase in the relative abundance of the phylum Firmicutes. mdpi.com
Lachnospiraceae and Ruminococcaceae: Studies in broilers have shown that BMD can influence the abundance of families such as Lachnospiraceae and Ruminococcaceae. For instance, the Lachnospiraceae FCS020 group was found to be negatively correlated with growth performance. documentsdelivered.comnih.gov In weaned rabbits, the abundance of the genus Lachnospira was found to increase with BMD supplementation. frontiersin.orgnih.gov
Enterococcus and Lactobacillus: While BMD is known for its activity against Gram-positive bacteria, some studies have noted its effect on beneficial bacteria. In chickens, BMD has been observed to deplete species of Lactobacillus. nih.govmdpi.com Conversely, other research in weaned rabbits suggests that BMD does not inhibit intestinal probiotics like Lactobacilli. frontiersin.orgnih.gov
Effects on Intestinal Environment
The administration of this compound can alter the physicochemical conditions of the intestinal environment, which in turn influences the microbial inhabitants.
In weaned rabbits, supplementation with BMD has been shown to increase the acidity of the cecal environment, resulting in a lower pH value. frontiersin.orgnih.gov Concurrently, a significant reduction in ammonia-nitrogen concentrations in the cecal contents has been observed in these animals. frontiersin.orgnih.gov These changes are considered beneficial for the proliferation of favorable bacteria.
Role in Animal Health and Productivity Research
Studies on Intestinal Barrier Function and Morphology in Animal Models
The integrity and morphology of the intestinal barrier are critical for nutrient absorption and preventing the translocation of harmful substances. The effects of BMD on these parameters have been investigated in various animal models.
In weaned rabbits, dietary BMD has been associated with improvements in duodenal morphology, including increased villus length, a higher villus-to-crypt ratio, and greater intestinal wall thickness. frontiersin.orgnih.gov Similarly, in broiler chickens, some studies have reported increased villus height in the small intestine. frontiersin.orgnih.gov However, other research in broilers has shown a decrease in villus height with BMD supplementation, while another study found no significant difference in crypt depth. nih.govscialert.netd-nb.info In finishing pigs, dietary BMD was observed to lead to a tendency for longer duodenal villi and greater crypt depths in both the duodenum and jejunum. nih.govresearchgate.net
Table 1: Effects of this compound on Intestinal Morphology in Animal Models
| Animal Model | Intestinal Segment | Parameter | Observed Effect | Reference |
|---|---|---|---|---|
| Weaned Rabbits | Duodenum | Villus Length | Increased | frontiersin.orgnih.gov |
| Weaned Rabbits | Duodenum | Villus/Crypt Ratio | Increased | frontiersin.orgnih.gov |
| Weaned Rabbits | Duodenum | Intestinal Wall Thickness | Increased | frontiersin.orgnih.gov |
| Broiler Chickens | Small Intestine | Villus Height | Increased | frontiersin.orgnih.gov |
| Broiler Chickens | Duodenum | Villus Height | Decreased | nih.govd-nb.info |
| Finishing Pigs | Duodenum | Villus Height | Tendency to Increase | nih.govresearchgate.net |
| Finishing Pigs | Duodenum & Jejunum | Crypt Depth | Tendency to Increase | nih.govresearchgate.net |
Influence on Nutrient Utilization and Growth Performance in Research Models
The modulation of the gut microbiota and improvements in intestinal morphology by this compound are often linked to enhanced nutrient utilization and growth performance in animal models.
In broiler chickens, dietary supplementation with BMD has been shown to significantly improve growth performance, including increased body weight and average daily gain. nih.govmdpi.comdocumentsdelivered.comresearchgate.net Studies have also reported improvements in the feed conversion ratio in broilers fed BMD. mdpi.commdpi.com In weaned rabbits, BMD has been shown to promote growth and improve intestinal health. frontiersin.orgnih.gov Research in broiler chicks has also indicated that BMD can improve feed conversion ratio, partly by increasing ileal maltase activity. scialert.netdocsdrive.com
Table 2: Effects of this compound on Growth Performance in Broiler Chickens
| Parameter | Day 14 | Day 28 | Reference |
|---|---|---|---|
| Body Weight Increase (%) | 11.08 | 20.13 | nih.govmdpi.comdocumentsdelivered.comresearchgate.net |
| Average Daily Gain Increase (%) | 12.28 (0-14 days) | 24.49 (14-28 days) | nih.govmdpi.comdocumentsdelivered.comresearchgate.net |
| Feed Conversion Ratio Improvement (%) | 5.5 (0-28 days) | mdpi.comresearchgate.net |
Mitigation of Specific Animal Pathogen Challenges (e.g., Clostridium perfringens, Salmonella enteritidis) in Research Settings
This compound (BMD) is extensively utilized in research settings to study and mitigate the effects of key poultry pathogens, primarily Clostridium perfringens, the causative agent of necrotic enteritis (NE), and Salmonella enteritidis. nih.govnih.gov
In research models designed to induce necrotic enteritis, BMD has demonstrated a significant capacity to control the proliferation and pathogenic effects of C. perfringens. nih.govvasterlifesciences.com Necrotic enteritis is an enteric disease that poses a significant threat to poultry health, and its incidence has reportedly increased following regulatory bans on in-feed antibiotics. nih.gov Research studies often employ a C. perfringens challenge model to simulate field conditions and evaluate the efficacy of interventions. researchgate.netnih.gov In such studies, BMD administration has been shown to reduce the clinical impact of the challenge among surviving birds. semanticscholar.org It is recognized for its strong inhibitory effect on Gram-positive bacteria like Clostridium. frontiersin.orgnih.gov The mechanism involves interfering with bacterial cell wall synthesis, which leads to cell lysis and death. nih.govmdpi.com
Research has also focused on BMD's role in controlling Salmonella enteritidis (SE), a foodborne pathogen that can colonize the gastrointestinal tract of poultry. nih.govresearchgate.netnih.gov Studies using SE challenge models in broiler chicks have shown that BMD can help prevent SE colonization. nih.govresearchgate.netresearchgate.net A quantitative proteomic analysis of the spleen in SE-challenged chicks revealed that BMD treatment modifies the host's immune and metabolic response. researchgate.net Specifically, BMD treatment was associated with a decrease in proteins that promote cytokine synthesis and an increase in proteins involved in removing unfolded proteins. researchgate.net Furthermore, research data indicates a lower concentration of SE in the ceca of birds treated with BMD post-challenge. researchgate.net
Interactive Table 1: Effect of this compound (BMD) on Salmonella enteritidis (SE) Cecal Colonization in Broiler Chicks
| Treatment Group | Day 3 Post-Challenge (log10 CFU SE/g cecal content) | Day 7 Post-Challenge (log10 CFU SE/g cecal content) |
|---|---|---|
| Control - SE Challenged | 5.68 | 4.17 |
| BMD - SE Challenged | 3.39 | 2.41 |
Data sourced from a study on the effect of BMD on the spleen proteome in SE-challenged chicks. researchgate.net
Comparative Studies and Synergistic Interactions with Other Antimicrobial Agents in Research Settings
The efficacy of this compound is frequently evaluated in comparative and combinatorial studies alongside other antimicrobial agents in research environments. These investigations aim to identify potential synergistic interactions and enhanced efficacy against pathogens.
Animal model investigations have provided significant insights into the combinatorial efficacy of BMD with other agents. A key area of this research has been the management of necrotic enteritis in broiler chickens. In a floor-pen study using a Clostridium perfringens challenge model, the combination of BMD and the ionophore anticoccidial narasin (B1676957) was evaluated. researchgate.netnih.govsemanticscholar.org The study found that while both compounds alone were effective, their combination resulted in the greatest improvement in mitigating NE-related mortality and reducing intestinal lesion scores. researchgate.netnih.gov
Interactive Table 2: Efficacy of BMD and Narasin in Managing Necrotic Enteritis (NE) in Broiler Chickens
| Treatment Group | NE Mortality (%) | NE Lesion Score (Day 17) |
|---|---|---|
| Challenged - Nonmedicated | 12.5 | 1.18 |
| Challenged - Narasin (70 ppm) | 7.0 | 0.44 |
| Challenged - BMD (55 ppm) | 4.5 | 0.35 |
| Challenged - Narasin (70 ppm) + BMD (55 ppm) | 2.5 | 0.22 |
Data adapted from a study evaluating the combination of BMD and narasin in a C. perfringens challenge model. researchgate.netsemanticscholar.org
Similarly, studies have been conducted to assess the response of broiler chickens to the addition of BMD to diets already containing the anticoccidial salinomycin (B1681400) and the arsenical roxarsone (B1679585). researchgate.net The addition of BMD to diets with salinomycin and roxarsone was found to significantly increase body weights and, at higher concentrations, improve feed utilization. researchgate.net
In vitro studies have also explored synergistic potential. For instance, the antibacterial activity of bacitracin combined with lactoferrin against a field strain of C. perfringens was investigated in a rabbit model. This research determined the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for both substances, concluding that lactoferrin exhibited significant antibacterial activity both alone and synergistically with BMD. Other comparative studies have evaluated BMD against non-antibiotic alternatives, such as probiotics like Bacillus subtilis, for improving intestinal health and growth performance in ducks. nih.gov
Applications as a Research Tool and in Laboratory Culture
Beyond its use in in vivo challenge studies, this compound serves as a valuable tool in laboratory and microbiological research. Its relatively narrow spectrum of activity, primarily targeting Gram-positive bacteria, makes it a useful selective agent in culture media. nih.govfrontiersin.org This characteristic is rooted in its mechanism of action, which disrupts cell wall synthesis in susceptible bacteria. mdpi.comnih.gov
In a laboratory setting, BMD can be incorporated into culture media to inhibit the growth of Gram-positive contaminants, thereby allowing for the isolation or preferential growth of Gram-negative bacteria or other resistant microorganisms. This application is crucial for various research purposes, including studies of complex microbial communities, such as the gut microbiota. patrinum.ch By selectively suppressing certain bacterial populations, researchers can better investigate the roles and functions of other community members.
Furthermore, the impact of BMD on the gastrointestinal microbiota itself is a significant area of research. frontiersin.orgpatrinum.ch Studies using techniques like 16S rRNA gene amplicon sequencing assess how BMD treatment alters the taxonomic composition of the gut microbiota in different intestinal sections, such as the cecum and colon. nih.govfrontiersin.org These investigations help elucidate the mechanisms behind its growth-promoting effects and provide a deeper understanding of antibiotic-microbiota interactions, which is essential as researchers seek alternatives to antibiotic growth promoters. frontiersin.org
Advanced Analytical Methodologies in Research
Quantitative Determination Techniques for Complex Biological and Environmental Matrices
A variety of advanced analytical techniques have been developed and refined for the quantitative analysis of BMD in challenging matrices like animal feed. These methods range from highly sensitive chromatographic techniques coupled with mass spectrometry to traditional microbiological assays.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has emerged as a highly sensitive and selective method for the quantification of Bacitracin Methylene (B1212753) Disalicylate. An integrated approach combining solid-phase extraction (SPE) with UPLC-MS/MS allows for the effective and rapid quantification of BMD in animal feed. nih.gov This method involves a carefully optimized pretreatment procedure to simultaneously extract and purify the analyte. nih.gov
A typical UPLC-MS/MS method involves extraction with a solvent mixture, such as acetonitrile, methanol (B129727), and ammonia (B1221849) solution, followed by dilution and cleanup using a C18 SPE cartridge. nih.gov The analysis is then performed on a specialized column, like a Waters Peptide BEH C18, using a gradient elution with mobile phases of 0.1% formic acid in water and acetonitrile. nih.gov This technique demonstrates strong linearity and achieves low limits of quantification, making it a reliable tool for regulatory monitoring and research. nih.gov
Proteomic studies have also utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to understand the effects of BMD treatment in animals, highlighting the versatility of this technology in related research areas. nih.govmdpi.com
Table 1: UPLC-MS/MS Method Parameters for BMD Analysis in Animal Feed
| Parameter | Details | Source(s) |
|---|---|---|
| Extraction Solvent | Acetonitrile + Methanol + 15% Ammonia Solution (1:1:1, v:v:v) | nih.gov |
| Cleanup | Solid-Phase Extraction (SPE) with C18 cartridge | nih.gov |
| Analytical Column | Waters Peptide BEH C18 | nih.gov |
| Mobile Phase | Gradient elution with 0.1% formic acid in water/acetonitrile | nih.gov |
| **Linearity (R²) ** | > 0.9980 over a 0.01-1.0 mg/L concentration range | nih.gov |
| Recoveries | 80.7% to 108.4% in various feed types | nih.gov |
| Limits of Quantification (LOQ) | 7.2-20 μg/kg for bacitracin components | nih.gov |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)
LC-Q-TOF-MS is a powerful tool for the characterization and identification of bacitracin and its related substances. nih.govxjtu.edu.cn This high-resolution mass spectrometry technique allows for the detection and structural elucidation of various components within a bacitracin sample, including co-existing active components and degradation products. xjtu.edu.cn
In a typical LC-Q-TOF-MS setup, separation is achieved on a reverse-phase column (e.g., LiChrospher RP-18) with a gradient elution using mobile phases like methanol and an ammonium (B1175870) acetate (B1210297) buffer solution. xjtu.edu.cn The analysis is conducted in positive electrospray ionization mode, which facilitates the identification of protonated parent ions and their product ions. xjtu.edu.cn Through this detailed analysis, researchers can propose fragmentation pathways for the various bacitracin-related substances. xjtu.edu.cn While primarily a qualitative and characterization tool, the information provided by LC-Q-TOF-MS is fundamental for developing accurate quantitative methods. nih.gov
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods are widely used for the analysis of Bacitracin Methylene Disalicylate, often requiring specific modifications to achieve accurate separation and quantification. tandfonline.com When analyzing the methylenedisalicylate salt of bacitracin, modifications to the mobile phase are necessary to ensure proper separation of the bacitracin components. tandfonline.com For instance, increasing the proportion of the aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) relative to the organic phase (acetonitrile-methanol) can prolong retention times. tandfonline.com Some studies have found that polystyrene-based columns offer a useful alternative to traditional octadecylated silica (B1680970) gel packings for this specific analysis. tandfonline.com
Due to the complex nature of feed matrices, sample preparation for HPLC analysis typically involves a solid-phase extraction (SPE) cleanup step. oup.comoup.com Both strong-cation exchange and C8 columns have been effectively used to isolate bacitracin prior to LC analysis. nih.govoup.com The addition of a chelating agent like EDTA to the mobile phase has also been shown to improve the recovery of bacitracin components by preventing their sequestration by metal ions present in the HPLC system. sci-hub.se
Microbiological Assay Techniques (e.g., Agar (B569324) Diffusion Method)
Despite advances in chromatographic techniques, microbiological assays remain a prevalent method for quantifying bacitracin in complex matrices like animal feed. nih.govoup.comoup.com The agar diffusion method, also known as the Kirby-Bauer test, is a common approach. oup.comyoutube.comyoutube.com
This technique relies on the principle that this compound in an extracted sample will inhibit the growth of a susceptible test microorganism, typically Micrococcus luteus, on an agar plate. oup.com The size of the resulting zone of inhibition is proportional to the concentration of the antibiotic. youtube.comyoutube.com The results from the test sample are compared to a standard dose-response curve generated using a known concentration of a bacitracin standard. oup.com The cylinder-plate method is a specific application of this technique that has been developed and validated for the quality control of both raw materials and pharmaceutical products containing BMD. researchgate.net
Table 2: Comparison of Analytical Techniques for BMD
| Technique | Principle | Common Application | Key Advantage |
|---|---|---|---|
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Quantitative analysis in animal feed. | High sensitivity and selectivity. nih.gov |
| LC-Q-TOF-MS | Chromatographic separation with high-resolution mass spectrometry for identification. | Characterization of bacitracin and related substances. | Detailed structural elucidation. xjtu.edu.cn |
| HPLC | Chromatographic separation with UV or other detectors. | Routine quality control and quantification in feed. | Established methodology, adaptable. oup.comtandfonline.com |
| Microbiological Assay | Inhibition of microbial growth by the antibiotic. | Quantification in feed and pharmaceutical products. | Measures biological activity. oup.comresearchgate.net |
Method Validation Parameters for Research Robustness
To ensure the reliability and accuracy of analytical results, the methods used for quantifying this compound must undergo rigorous validation. This process assesses various performance characteristics of the method. researchgate.net
Specificity and Selectivity Assessment
Specificity and selectivity are critical validation parameters that demonstrate an analytical method's ability to measure the analyte of interest without interference from other components in the sample matrix. researchgate.netaafco.org
For microbiological assays, specificity is demonstrated by confirming that the observed antimicrobial activity is solely due to bacitracin and not other substances. researchgate.net For chromatographic methods like HPLC and UPLC-MS/MS, selectivity is assessed by ensuring that the method is free from interferences from the sample matrix, other drugs, vitamins, and minerals that may be present, particularly in complex animal feeds. aafco.org This is often achieved by analyzing blank matrix samples and spiked samples to show that no interfering peaks are present at the retention time of the analyte. sci-hub.se A properly validated method is proven to be specific and selective for the intended analyte under the defined experimental conditions. researchgate.net
Linearity, Accuracy, and Precision Evaluation
The validation of an analytical method is crucial to ensure the reliability and reproducibility of results. Key parameters in this validation are linearity, accuracy, and precision.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. In a recent study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantification of bacitracin in animal feed, a strong linear correlation was observed. nih.gov The method showed linearity across a concentration range of 0.01 to 1.0 mg/L, with a coefficient of determination (R²) greater than 0.9980. nih.gov Similarly, a high-performance liquid chromatography (HPLC) method for bacitracin zinc, a related compound, demonstrated excellent linearity with an R² of 0.9999 when using EDTA as a mobile phase modifier to improve recovery. sci-hub.se
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. The aforementioned UPLC-MS/MS method reported satisfactory recoveries for bacitracin A, B1, B2, and B3, ranging from 80.7% to 108.4% in various feed matrices. nih.gov
Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD). For the UPLC-MS/MS method, the RSDs were below 15.7%, indicating good precision. nih.gov An agar diffusion method for quantifying this compound also demonstrated high precision with a coefficient of variation (CV) of less than 5%. medigraphic.com
Table 1: Linearity, Accuracy, and Precision Data for Bacitracin Analysis
| Analytical Method | Parameter | Value | Reference |
|---|---|---|---|
| UPLC-MS/MS | Linearity (R²) | > 0.9980 | nih.gov |
| Concentration Range | 0.01 - 1.0 mg/L | nih.gov | |
| Accuracy (Recovery) | 80.7% - 108.4% | nih.gov | |
| Precision (RSD) | < 15.7% | nih.gov | |
| Agar Diffusion | Precision (CV) | < 5% | medigraphic.com |
Determination of Limits of Detection and Quantification
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are critical for analyzing trace levels of the compound.
For the UPLC-MS/MS method developed for bacitracin in feed, low limits of quantification were achieved, ranging from 7.2 to 20 μg/kg for bacitracin A, B1, B2, and B3. nih.gov An agar diffusion bioassay for this compound reported a detection limit of 0.005 IU/mL and a quantification limit of 0.02 IU/mL. medigraphic.com These sensitive limits are essential for monitoring residual levels and ensuring compliance with regulatory standards.
Table 2: Limits of Detection and Quantification for Bacitracin
| Analytical Method | Parameter | Value | Reference |
|---|---|---|---|
| UPLC-MS/MS | LOQ (Bacitracin A, B1, B2, B3) | 7.2 - 20 μg/kg | nih.gov |
| Agar Diffusion | LOD | 0.005 IU/mL | medigraphic.com |
| LOQ | 0.02 IU/mL | medigraphic.com |
Characterization of Related Substances and Degradation Products in Research Samples
Bacitracin is a complex mixture of structurally similar polypeptides, and its degradation can lead to the formation of various related substances. nih.gov The identification and characterization of these compounds are vital for understanding the stability and purity of this compound.
High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) has proven to be a powerful tool for this purpose. xjtu.edu.cnresearchgate.net A study using this technique successfully separated and identified 12 related substances in a bacitracin sample. xjtu.edu.cnresearchgate.net These were categorized as co-existing active components and degradation products. xjtu.edu.cnresearchgate.net
The primary degradation pathways for bacitracin in aqueous solutions are oxidation and deamidation. nih.gov Oxidation affects the main bacitracin components (A, B1, B2, B3), leading to the formation of their corresponding oxidative products. nih.gov Deamidation occurs in alkaline solutions. nih.gov One of the main related impurities identified is bacitracin F, which is formed through the condensation and subsequent oxidation of isoleucine and cysteine at the N-terminus. nih.gov Stress testing, involving exposure to oxidation and conditions promoting epimerization, is used to intentionally generate degradation products for analytical characterization. nih.gov
Table 3: Major Related Substances and Degradation Products of Bacitracin
| Compound | Type | Formation Pathway | Analytical Technique | Reference |
|---|---|---|---|---|
| Bacitracin F | Related Substance/Degradation Product | Oxidation of the thiazoline (B8809763) ring | LC-Q-TOF-MS | nih.gov |
| Oxidized Bacitracins | Degradation Product | Oxidation | HPLC, FAB-MS | nih.gov |
| Deamidated Bacitracins | Degradation Product | Deamidation in alkaline solutions | HPLC, FAB-MS | nih.gov |
| Epimers | Degradation Product | Epimerization | LC-MS | nih.govresearchgate.net |
Sample Preparation and Extraction Optimization for Research Analysis
The effective extraction of bacitracin from complex matrices like animal feed is a critical prerequisite for accurate analysis. nih.govoup.com Because bacitracin is a peptide, it is not chemically distinct from many components of the feed matrix, making its isolation challenging. nih.govoup.comoup.com
A common approach involves an initial extraction with a solvent mixture, followed by a cleanup step. nih.gov For instance, a method for analyzing BMD in feed uses an extraction solution of acetonitrile, methanol, and 15% ammonia solution. nih.gov This is followed by dilution with an EDTA solution to chelate metal ions that can interfere with the analysis. nih.gov
Solid-phase extraction (SPE) is a widely used technique for sample cleanup. nih.govnih.govoup.com C18 cartridges are often employed in SPE procedures. nih.gov The sample extract is loaded onto the cartridge, which retains the bacitracin components while allowing interfering substances to be washed away. The purified bacitracin is then eluted from the cartridge for subsequent analysis by techniques like LC-MS/MS. nih.gov The optimization of each step, from the choice of extraction solvents to the SPE conditions, is crucial for achieving high recovery and a clean extract suitable for sensitive instrumental analysis. nih.gov
Table 4: Optimized Sample Preparation Steps for Bacitracin Analysis from Feed
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| Extraction | Acetonitrile + Methanol + 15% Ammonia Solution (1:1:1, v:v:v) | To effectively extract bacitracin from the feed matrix. | nih.gov |
| Dilution | EDTA solution (1.5 mmol/L, pH 7.0) | To chelate interfering metal ions. | nih.gov |
| Cleanup | Solid-Phase Extraction (SPE) with a C18 cartridge | To remove matrix components and concentrate the analyte. | nih.gov |
| Analysis | UPLC-MS/MS | To separate and quantify bacitracin components. | nih.gov |
Environmental Fate and Ecological Impact Research
Environmental Degradation Pathways and Product Formation
Research into the chemical decomposition of bacitracin, the active polypeptide component of BMD, reveals specific degradation pathways when exposed to environmental conditions. The primary mechanisms of breakdown are oxidation and deamidation, particularly in aqueous solutions. jst.go.jpnih.gov
One of the more stable and well-documented degradation products is Bacitracin F. researchgate.net This degradate is formed through an oxidative process and is noted to have negligible antimicrobial activity, which reduces the risk of continued antibacterial selection pressure in the environment once the parent compound has degraded. jst.go.jpnih.gov Studies have shown that while Bacitracin A (the main, most active component of commercial bacitracin) can be detected in fresh swine manure slurry, it is often undetectable in soil and water runoff after the slurry has been applied to the land. researchgate.net This suggests a rapid degradation process upon entering the soil environment. researchgate.net The degradation product, Bacitracin F, was also not detected in the soil and runoff samples in these studies, indicating its potential for further breakdown or strong binding to soil particles. researchgate.net
The main identified degradation pathways for bacitracin are:
Oxidation: The primary degradation pathway in water solutions, leading to the formation of products like Bacitracin F. jst.go.jpnih.gov
Deamidation: A significant degradation pathway in alkaline solutions, which alters the structure of the polypeptide. jst.go.jpnih.gov
While the oxidative degradation products are considered relatively stable, the desamido products are known to be rather unstable. nih.gov
Persistence and Presence in Soil and Compost Matrices
The persistence of bacitracin in environmental matrices like soil and compost is a critical factor in determining its long-term ecological impact. The use of animal manure as fertilizer is a primary route for the introduction of antibiotic residues into the soil. researchgate.net
Studies on waste from bacitracin production that has been composted show a clear and rapid decline in the concentration of the active compound. In one analysis, composted waste containing bacitracin was measured at different time points, revealing a significant reduction in persistence over a short period. vkm.no
| Days of Composting | Bacitracin Concentration (ppm) |
|---|---|
| 3 | 345 |
| 7 | 31 |
| 25 | 3 |
This rapid dissipation is supported by other findings which suggest that Bacitracin A degrades quickly after the land application of swine manure. researchgate.net Some commercial literature suggests a half-life of 2-4 days, although the specific environmental conditions for this are not detailed. lifecomepc.comlifecomepc.com The persistence of antibiotics in soil is generally influenced by a variety of factors, including the physicochemical properties of the compound, soil characteristics like pH and organic matter content, and climatic conditions. researchgate.netnih.gov While composting is an effective method for reducing the concentrations of many veterinary antibiotics, the efficiency can be compound-specific. drovers.comnih.gov
Influence on Environmental Microbial Communities and Resistome
The introduction of Bacitracin Methylene (B1212753) Disalicylate into the environment, primarily through animal manure, can significantly influence the composition of native microbial communities and the prevalence of antibiotic resistance genes (ARGs), collectively known as the resistome. mdpi.com
Even at low residual levels, bacitracin in compost can exert selection pressure, promoting the spread of bacitracin resistance genes. vkm.no There is a documented risk that resistance genes from the Bacillus licheniformis strains used for industrial bacitracin production could be transferred to native soil bacteria during composting through horizontal gene transfer. vkm.no This can contribute to the environmental reservoir of ARGs. mdpi.comnih.gov Studies of agricultural soils have identified bacitracin resistance genes as a notable component of the soil resistome. nih.govnih.gov For instance, an analysis of paddy soil found that bacitracin resistance genes accounted for 5.4% to 12.5% of the ARGs detected. nih.gov
The use of in-feed BMD alters the gut microbiota of livestock, which is then transferred to the environment via manure. nih.gov Research on poultry and rabbits has demonstrated specific shifts in gut microbial populations following BMD administration.
| Animal Model | Observed Changes in Microbial Genera | Reference |
|---|---|---|
| Weaned Rabbits | Increased proportions of Turicibacter, Epulopiscium, Lachnospira, Mogibacterium, and others. | nih.gov |
| Broiler Chickens | Decreased abundance of Oscillospira and Peptostreptococcaceae in the colon. | nih.gov |
| Broiler Chickens | Increased relative abundance of Faecalibacterium, with stable populations of Lachnospiraceae_uncultured and [Ruminococcus] torque group. | researchgate.net |
| Turkeys | Reduced overall bacterial richness with lasting impact on microbiota structure. | nih.gov |
This altered microbial community, along with the associated resistome, enters the soil environment upon manure application. Studies have shown that therapeutic doses of BMD in turkeys can increase a wide array of ARGs in the gut. nih.gov The presence of antibiotics in soil can alter the balance of microbial communities, for example by changing the fungi-to-bacteria ratio, which can have cascading effects on crucial soil functions like nutrient cycling. frontiersin.org The long-term application of manure from antibiotic-treated animals is recognized as a significant contributor to the accumulation and persistence of ARGs in the soil. mdpi.com
Future Research Directions and Unexplored Avenues
Elucidation of Novel Molecular Targets and Pathways of Action
The primary mechanism of bacitracin is the inhibition of bacterial cell wall synthesis. nih.govnih.gov It specifically interferes with the dephosphorylation of a lipid carrier that transports peptidoglycan precursors across the cell membrane, leading to cell wall defects and eventual lysis. nih.govnih.gov However, emerging research suggests that the effects of BMD may not be solely attributable to this pathway.
Development of Advanced in vitro and in vivo Research Models for Mechanistic Studies
To dissect the complex mechanisms of BMD, the development and application of more sophisticated research models are crucial. While traditional in vivo studies in poultry have provided valuable data on growth performance and gut health, they often lack the precision to unravel specific molecular interactions. nih.govmdpi.comnih.gov
Advanced in vitro models, such as intestinal organoids, offer a promising avenue for mechanistic studies. researchgate.netfrontiersin.org These three-dimensional cell cultures mimic the architecture and function of the intestine, providing a controlled environment to study the direct effects of BMD on epithelial cells and their interaction with microbes. researchgate.netfrontiersin.org Furthermore, the development of chicken-specific growth factors for these organoids will enhance their longevity and physiological relevance. researchgate.net
In parallel, refining in vivo models to better simulate commercial production environments while allowing for detailed molecular analysis is essential. This includes the use of controlled challenge models with specific pathogens, such as Clostridium perfringens, the causative agent of necrotic enteritis, to evaluate the efficacy of BMD in disease management and to understand its impact on the host-pathogen-microbiota interplay. researchgate.netpoultryworld.netsemanticscholar.org
Investigation of Long-Term Ecological and Microbiological Effects in Non-Human Ecosystems
The widespread use of any antimicrobial agent raises questions about its long-term ecological footprint. While bacitracin is reported to degrade into natural amino acids and salts, posing a low environmental risk, comprehensive long-term studies are still warranted. thepigsite.com
Future research should focus on the potential for BMD and its metabolites to accumulate in soil and water systems following its use in animal agriculture. It is important to assess its impact on the diversity and function of microbial communities in these non-human ecosystems. Studies should investigate whether long-term exposure to sub-therapeutic levels of BMD could lead to shifts in the environmental resistome, the collection of all antibiotic resistance genes in a particular environment.
Initial research suggests that BMD can be adsorbed by plant roots, but its translocation to other parts of the plant appears limited. science.gov More extensive studies are needed to confirm these findings and to evaluate the potential for bioaccumulation in the food chain.
Exploration of Non-Antibiotic Microbiome Modulatory Strategies
A growing body of evidence suggests that the benefits of BMD on animal growth and health may extend beyond its direct antibacterial activity to include modulation of the gut microbiome. nih.govmdpi.comnih.gov Studies have shown that BMD can alter the composition and diversity of the intestinal microbiota in poultry. nih.govnih.govfrontiersin.org
This has led to the exploration of BMD's role as a non-antibiotic microbiome modulator. Future research should aim to understand how BMD influences the intricate microbial ecosystem of the gut to promote a healthy and stable microbiome. This includes investigating its effects on the production of microbial metabolites, such as short-chain fatty acids, which are known to have beneficial effects on gut health. mdpi.com
Furthermore, comparative studies with non-antibiotic alternatives, such as probiotics and prebiotics, can provide valuable insights into different strategies for microbiome modulation and their relative efficacy in improving animal health and performance. mdpi.comnih.gov
Integration of Multi-Omics Approaches in Comprehensive Mechanistic Studies
To gain a holistic understanding of the multifaceted effects of Bacitracin Methylene (B1212753) Disalicylate, the integration of various "omics" technologies is indispensable. These approaches, including metabolomics, proteomics, and metagenomics, provide a system-wide view of the molecular changes induced by BMD.
Metabolomic studies have already revealed that BMD supplementation in poultry alters the intestinal metabolome, affecting the levels of amino acids, fatty acids, and vitamins. nih.govusda.govnih.govfrontiersin.org These alterations in the metabolic profile provide a "biochemical signature" of BMD's effects and can help identify novel pathways influenced by the compound. usda.govnih.gov
Proteomic analyses can identify changes in protein expression in response to BMD, offering insights into its impact on cellular functions and host-pathogen interactions. mdpi.com For example, a study on the spleen proteome of chickens challenged with Salmonella enteritidis showed that BMD treatment affected protein expression related to the immune response. mdpi.com
Research Findings on Bacitracin Methylene Disalicylate
| Study Focus | Key Findings | References |
| Growth Performance | Improved body weight and feed conversion ratio in broilers. | nih.govmdpi.comresearchgate.netmdpi.com |
| Gut Morphology | Increased villus height and villus-to-crypt depth ratio in the jejunum and duodenum of poultry and rabbits. | mdpi.comnih.govnih.govfrontiersin.org |
| Microbiome Modulation | Alters the composition and diversity of the gut microbiota in poultry and turkeys. | nih.govnih.govfrontiersin.orgnih.gov |
| Metabolome Alterations | Changes the intestinal metabolome, affecting amino acids, fatty acids, and vitamins. | nih.govusda.govnih.govfrontiersin.org |
| Necrotic Enteritis | Effective in the management of necrotic enteritis in broiler chickens. | researchgate.netpoultryworld.netsemanticscholar.org |
Q & A
Q. What experimental design considerations are critical for evaluating BMD’s efficacy in reducing mortality in livestock?
Methodological Answer:
- Dosage and duration : Studies on swine demonstrated significant mortality reduction (16%) when BMD was administered at 250 g/ton during the last two weeks of gestation and lactation .
- Control groups : Include non-medicated controls and environmental stress variables (e.g., heat stress in pigs) to isolate BMD’s effects .
- Outcome metrics : Track mortality rates, feed conversion ratios, and physiological stress markers (e.g., cortisol, haptoglobin) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring n ≥ 12 replicates for power .
Q. How should researchers address contradictory findings in BMD’s impact on growth performance under stress conditions?
Methodological Answer:
- Contextual variables : In heat-stressed pigs, BMD did not improve growth but increased duodenal villus height, suggesting divergent mechanisms for intestinal health vs. systemic stress .
- Meta-analysis : Pool data from studies with standardized BMD doses (e.g., 31.5–55 mg/kg) and comparable stress models (e.g., cyclical heat stress at 37°C) .
- Multi-omics integration : Combine growth metrics with microbiota sequencing (16S rRNA) and metabolomics to identify confounding factors .
Q. What statistical approaches are recommended for analyzing BMD’s effects on microbial populations?
Methodological Answer:
- Taxonomic analysis : Use permutational ANOVA (PERMANOVA) to assess beta-diversity shifts in cecal microbiota .
- False discovery rate (FDR) correction : Apply q-values to metabolomic data (e.g., Random Forest Analysis) to prioritize significant biochemical changes (p ≤ 0.05, FDR ≤ 0.1) .
- Dose-response modeling : For dose-dependent studies (e.g., 55 mg/kg vs. 27.5 mg/kg in turkeys), use linear mixed-effects models with pen as a random effect .
Advanced Research Questions
Q. How can researchers assess BMD’s dose-dependent modulation of the gut metabolome?
Methodological Answer:
- LC-MS/MS profiling : Quantify metabolites in cecal contents using platforms like Metabolon’s Global HD4 .
- Pathway enrichment : Map altered metabolites (e.g., bile acids, short-chain fatty acids) to KEGG pathways using tools like MetaboAnalyst .
- Longitudinal sampling : Collect samples at multiple timepoints (e.g., pre-treatment, mid-trial, termination) to capture dynamic responses .
Q. What methodologies validate synergistic effects between BMD and non-antibiotic additives (e.g., probiotics, prebiotics)?
Methodological Answer:
- Fractional inhibitory concentration (FIC) index : Test combinations like BMD + mannan oligosaccharide (MOS) in vitro before in vivo trials .
- Multi-factorial designs : Use a 2x2 matrix (e.g., ±BMD, ±MOS) with 10 replicates per group to detect interactions on growth performance and Clostridium suppression .
- Microbiome resilience assays : Monitor post-treatment microbiota recovery via longitudinal sequencing to evaluate sustainability of synergies .
Q. How should researchers design studies to evaluate BMD’s impact on intestinal morphology and endotoxin permeability?
Methodological Answer:
- Histological protocols : Measure villus height and crypt depth in duodenal/jejunal sections (H&E staining) with ≥ 10 measurements per sample .
- Endotoxin assays : Use limulus amebocyte lysate (LAL) tests on serum samples to correlate intestinal permeability with systemic inflammation .
- Challenge models : Employ Clostridium perfringens inoculations to simulate necrotic enteritis and assess BMD’s prophylactic efficacy .
Data Contradiction Resolution
Q. How to reconcile BMD’s inconsistent effects on Clostridium spp. across studies?
Methodological Answer:
- Strain-specific analysis : Differentiate C. perfringens vs. C. novyi via PCR or shotgun metagenomics .
- Environmental confounders : Control for diet (e.g., corn-soy vs. distillers grains) and housing conditions (e.g., litter reuse in poultry) that alter baseline microbiota .
- Sub-therapeutic vs. therapeutic dosing : Compare low-dose growth promotion (25–50 mg/kg) vs. high-dose disease management (250 g/ton) regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
